molecular formula C9H14N4O2S B11803166 4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine

4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine

Cat. No.: B11803166
M. Wt: 242.30 g/mol
InChI Key: UPSGFHGGEYXRDU-UHFFFAOYSA-N
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Description

4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine is a pyridine derivative with the molecular formula C9H14N4O2S and a molecular weight of 242.30 g/mol This compound is characterized by the presence of a hydrazinyl group and a pyrrolidin-1-ylsulfonyl group attached to a pyridine ring

Preparation Methods

The synthesis of 4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of pyridine derivatives with hydrazine and pyrrolidine-1-sulfonyl chloride under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the hydrazinyl or pyrrolidin-1-ylsulfonyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Scientific Research Applications

4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrolidin-1-ylsulfonyl group may enhance the compound’s binding affinity and selectivity for certain targets . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine can be compared with other pyridine derivatives and sulfonyl-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the individual components.

Properties

Molecular Formula

C9H14N4O2S

Molecular Weight

242.30 g/mol

IUPAC Name

(3-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine

InChI

InChI=1S/C9H14N4O2S/c10-12-8-3-4-11-7-9(8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,10H2,(H,11,12)

InChI Key

UPSGFHGGEYXRDU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CN=C2)NN

Origin of Product

United States

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